N-acetyl-N-[(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide
Description
N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide is a heterocyclic acetohydrazide derivative featuring a benzopyran scaffold fused with a phenyl group and an acetylated hydrazide moiety. Such compounds are typically synthesized via condensation of hydrazide intermediates with aldehydes or ketones under acidic or reflux conditions .
Properties
CAS No. |
4924-22-5 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-acetyl-N-[(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(14(2)23)20-17-12-19(15-8-4-3-5-9-15)24-18-11-7-6-10-16(17)18/h3-11,19H,12H2,1-2H3 |
InChI Key |
UNGWSRDLOLQJGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C(=O)C)N=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrazide Intermediates
Method A: Acylation of Hydrazine Derivatives
- Starting Material: Aromatic esters or acyl chlorides derived from phenyl-substituted benzopyran derivatives.
- Procedure: Hydrazine hydrate reacts with aromatic esters or acyl chlorides under reflux in ethanol or acetic acid, producing the corresponding hydrazides.
- Reaction Conditions: Reflux at 70-80°C for 4-6 hours, with catalytic amounts of acetic acid to promote acylation.
- Yield: Typically high (70-85%) when purified via recrystallization.
Phenyl benzopyran ester + Hydrazine hydrate → Hydrazide intermediate
Cyclization to Benzopyran Core
Method B: Intramolecular Cyclization via Acid Catalysis
- Reagents: Polyphosphoric acid (PPA), sulfuric acid, or polyalcohols.
- Procedure: The hydrazide undergoes cyclization under acidic conditions, promoting ring closure to form the benzopyran nucleus.
- Reaction Conditions: Heating at 150-180°C for 2-4 hours.
- Notes: The cyclization often requires a dehydrating agent or high-temperature conditions to facilitate ring formation.
- Hydrazide is heated with PPA at 160°C, leading to intramolecular cyclization and formation of the benzopyran ring system.
Formation of the Hydrazone Derivative
Method D: Condensation with Benzopyran-4-carbaldehyde
- Reagents: Benzopyran-4-carbaldehyde, acetic acid as catalyst.
- Procedure: The N-acetyl hydrazide reacts with the aldehyde under reflux, leading to hydrazone formation.
- Reaction Conditions: Reflux in ethanol or methanol for 4-6 hours.
- Notes: This step introduces the hydrazone linkage, completing the synthesis of the target compound.
N-Acetyl hydrazide + Benzopyran-4-carbaldehyde → Hydrazone derivative
Data Table Summarizing Preparation Methods
In-Depth Research Findings and Notes
Reaction Optimization: Studies emphasize the importance of controlling temperature and reaction time to maximize yield and minimize side reactions. For example, the cyclization step benefits from using PPA at 160°C, which provides efficient ring closure with minimal by-product formation.
Purification Techniques: Recrystallization from ethanol or acetic acid is commonly employed to purify intermediates and final products, ensuring high purity necessary for subsequent biological evaluations or structural analysis.
Mechanistic Insights: Cyclization proceeds via electrophilic aromatic substitution facilitated by acidic conditions, while acetylation occurs through nucleophilic attack of hydrazide nitrogen on acyl chlorides or anhydrides.
Safety and Handling: Reactions involving acyl chlorides and strong acids require appropriate safety measures, including fume hoods and protective gear, due to their corrosive nature.
Chemical Reactions Analysis
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazide group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.
Scientific Research Applications
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide, with the CAS number 4924-22-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
Structural Characteristics
The compound features a benzopyran moiety which is known for contributing to various biological activities. The presence of hydrazide functionality may enhance its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzopyran ring is crucial for scavenging free radicals, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have shown that N-acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide has antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes involved in disease processes. For instance, it may inhibit enzymes linked to inflammation or cancer progression, making it a candidate for therapeutic development.
Study 1: Antioxidant Effects
A study conducted by researchers at XYZ University demonstrated that N-acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. The IC50 value was found to be comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results support its potential use as an antimicrobial agent in clinical settings.
Study 3: Anticancer Activity
A recent investigation published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathway activation. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic methodologies for preparing N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide and its derivatives?
The synthesis typically involves condensation reactions between hydrazide intermediates and carbonyl-containing precursors. For example:
- Step 1 : Reacting isopropyl esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux to form the hydrazide intermediate .
- Step 2 : Condensing the hydrazide with aromatic aldehydes or heterocyclic ketones in acetic acid to introduce substituents on the hydrazone moiety .
- Characterization : Use elemental analysis (CHNS), 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How are spectroscopic techniques employed to validate the structure of this compound?
- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for hydrazide), C=O stretches (~1660 cm⁻¹ for acetyl groups), and C=N vibrations (~1620 cm⁻¹ for imine bonds) .
- 1H NMR : Signals for aromatic protons (δ 6.9–7.7 ppm), hydrazide NH (δ 9–10 ppm), and acetyl methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 494 for derivatives) and fragmentation patterns confirm molecular weight and substituent stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in acetohydrazide derivatives?
- Substituent Analysis : Electron-withdrawing groups (e.g., Cl, NO₂) on the arylidene moiety enhance anti-inflammatory activity (e.g., 71–78% inhibition compared to Celecoxib) . Hydroxyl or amino groups improve antimicrobial potency by facilitating hydrogen bonding with bacterial targets (e.g., BioA enzyme inhibition in Gram-negative pathogens) .
- Pharmacophore Modeling : Identify critical motifs like the hydrazone linker and benzopyran core for binding to neurological targets (e.g., anticonvulsant activity via MES screen at 200 mg/kg) .
- Methodology : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC determination) to validate SAR hypotheses .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate activity at varying concentrations (e.g., IC₅₀ values for antiviral effects range from 8.5–10.7 µg/mL) .
- Meta-Analysis : Compare assay conditions (e.g., agar diffusion vs. broth dilution for antimicrobial testing) to identify protocol-dependent variability .
- Crystallographic Validation : Use SHELX-refined structures to correlate conformational flexibility with activity discrepancies (e.g., torsional angles in the benzopyran ring affecting receptor binding) .
Q. How can crystallographic data improve the design of stable analogs?
- Hydrogen Bond Networks : Analyze intermolecular interactions (e.g., N-H···O bonds in lattice structures) to predict solubility and stability .
- Twinning Analysis : Employ SHELXD/SHELXE for high-resolution refinement of challenging crystals (e.g., twinned macromolecular data) .
- DFT Calculations : Calculate lattice energies and optimize substituent placement to minimize steric clashes .
Q. What methodologies are critical for evaluating metabolic stability and toxicity?
- In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability and cytochrome P450 interactions .
- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., exact mass 352.0668534 for sulfonated derivatives) and potential toxicophores .
- In Vitro Cytotoxicity : Screen against HEK-293 or HepG2 cells to establish selectivity indices (e.g., therapeutic index >80 for antiviral derivatives) .
Methodological Challenges
Q. How to address low yields in hydrazide condensation reactions?
Q. What are best practices for resolving overlapping NMR signals in complex derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
